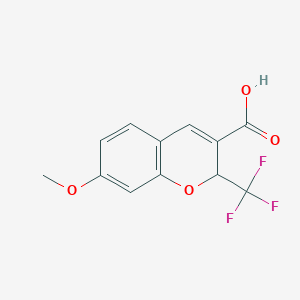
7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2-(trifluoromethyl)benzaldehyde with suitable reagents to form the chromene ring . The reaction conditions often include the use of strong bases and solvents like methanol .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: Another compound with a trifluoromethyl group, known for its potential biological activities.
7-Methoxy-2-trifluoromethyl-1H-benzoimidazole: A structurally related compound with applications in medicinal chemistry.
Uniqueness: 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid stands out due to its unique chromene scaffold, which provides a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C12H9F3O4 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3O4/c1-18-7-3-2-6-4-8(11(16)17)10(12(13,14)15)19-9(6)5-7/h2-5,10H,1H3,(H,16,17) |
Clé InChI |
LQHCCNCEUMSNGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
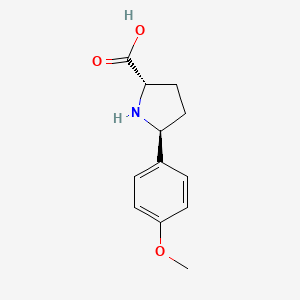

![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
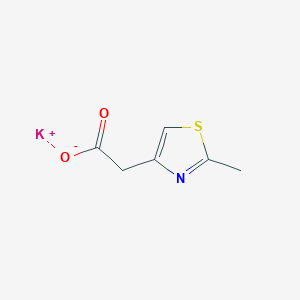
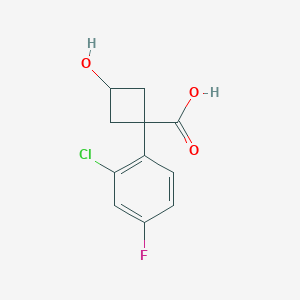
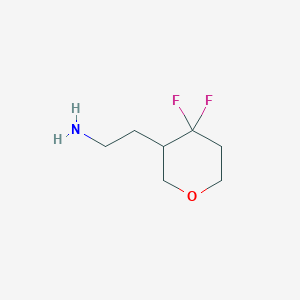
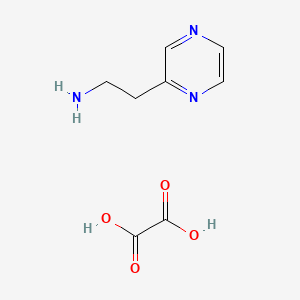
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)
![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)
